molecular formula C11H11NO3 B2497812 methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 28483-35-4

methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B2497812
CAS No.: 28483-35-4
M. Wt: 205.213
InChI Key: UXXVBVKEXFMIHI-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in many natural products and synthetic drugs, making them crucial in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing indole derivatives, including methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate, involves the Fischer indole synthesis. This method typically uses hydrazines and ketones or aldehydes under acidic conditions . Another approach is the palladium-catalyzed intramolecular oxidative coupling of anilines, which can be optimized using microwave irradiation to achieve high yields and regioselectivity .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and scalability. The use of microwave-assisted synthesis is also gaining traction in industrial settings for its ability to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological properties. The presence of both the 5-hydroxy and 2-methyl groups can enhance its ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-10(11(14)15-2)8-5-7(13)3-4-9(8)12-6/h3-5,12-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXVBVKEXFMIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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